(4-(tert-Butyl)phenyl)diphenylsulfonium bromide
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Overview
Description
(4-(tert-Butyl)phenyl)diphenylsulfonium bromide is a chemical compound with the molecular formula C22H23BrS and a molecular weight of 399.39 g/mol . It is known for its applications in various fields, including chemistry and industry. The compound is characterized by the presence of a sulfonium ion, which is a sulfur atom bonded to three organic groups and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)phenyl)diphenylsulfonium bromide typically involves the reaction of diphenyl sulfide with 4-tert-butylphenyl bromide in the presence of a strong acid, such as hydrobromic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound. The reaction can be represented as follows:
Diphenyl sulfide+4-tert-Butylphenyl bromideHBr(4-tert-Butylphenyl)(diphenyl)sulfanium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)phenyl)diphenylsulfonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Substitution: Various substituted sulfonium compounds.
Scientific Research Applications
(4-(tert-Butyl)phenyl)diphenylsulfonium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)phenyl)diphenylsulfonium bromide involves the generation of reactive intermediates, such as sulfonium ylides, which can participate in various chemical reactions. The compound can act as a photoinitiator, generating free radicals upon exposure to light, which then initiate polymerization reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butylphenyl)diphenylsulfonium triflate: Similar structure but with a triflate ion instead of bromide.
Triphenylsulfonium bromide: Contains three phenyl groups bonded to sulfur.
Bis(4-tert-butylphenyl)iodonium triflate: Contains iodine instead of sulfur and a triflate ion.
Uniqueness
(4-(tert-Butyl)phenyl)diphenylsulfonium bromide is unique due to its specific combination of tert-butyl and diphenyl groups bonded to sulfur, which imparts distinct chemical properties and reactivity. Its ability to act as a photoinitiator and participate in various chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
(4-tert-butylphenyl)-diphenylsulfanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23S.BrH/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-17H,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEIOEAFKFQLHX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627062 |
Source
|
Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258872-06-9 |
Source
|
Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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